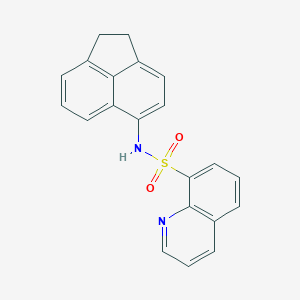amino]phenyl isonicotinate](/img/structure/B280750.png)
4-[[(4-Fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(4-Fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate, commonly known as FS-1, is a chemical compound that has attracted significant attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
FS-1 exerts its therapeutic effects through its ability to inhibit the activity of various enzymes and signaling pathways involved in cancer, inflammation, and infectious diseases. In cancer, FS-1 inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inflammation research has demonstrated that FS-1 can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory cytokines. In infectious disease research, FS-1 has been shown to inhibit the activity of viral proteases and reverse transcriptases, which are enzymes involved in viral replication.
Biochemical and Physiological Effects:
FS-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, FS-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, FS-1 has been shown to reduce the production of inflammatory cytokines and chemokines. In infectious disease research, FS-1 has been shown to inhibit viral replication and reduce viral load in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FS-1 has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and availability. However, FS-1 also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
FS-1 has significant potential for future therapeutic applications, and several directions for future research can be explored. These include the development of more potent and selective analogs of FS-1, the investigation of FS-1's potential for combination therapy with other drugs, and the exploration of FS-1's potential for other therapeutic applications, such as neurodegenerative diseases and metabolic disorders.
In conclusion, FS-1 is a promising chemical compound with significant potential for therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of FS-1 and its analogs.
Méthodes De Synthèse
FS-1 can be synthesized using a multi-step process involving the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with isonicotinic acid, followed by the reaction of the resulting intermediate with 4-aminophenyl isonicotinate. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
FS-1 has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, FS-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has demonstrated that FS-1 can reduce the production of inflammatory cytokines and alleviate inflammation in animal models. In infectious disease research, FS-1 has been shown to have antiviral activity against several viruses, including HIV and influenza A virus.
Propriétés
Formule moléculaire |
C25H18FN3O5S |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
[4-[(4-fluoro-2-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C25H18FN3O5S/c1-17-16-20(26)2-7-23(17)35(32,33)29(24(30)18-8-12-27-13-9-18)21-3-5-22(6-4-21)34-25(31)19-10-14-28-15-11-19/h2-16H,1H3 |
Clé InChI |
OBTSIEKAKVFLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 |
SMILES canonique |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)

![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)